2-Methylbenzyl chloride
Overview
Description
2-Methylbenzyl chloride is an organic compound used in the synthesis of various chemicals. It serves as an intermediate in the production of quaternary ammonium compounds, pharmaceuticals, and other specialty chemicals.
Synthesis Analysis
The synthesis of 2-Methylbenzyl chloride involves the chlorination of 2-methylbenzyl compounds. A common method for synthesizing quaternary ammonium compounds involves treating dimethylformamide or diethylformamide with non-substituted or substituted arylalkyl (aralkyl) halide in the presence of sodium carbonate (Busi, Lahtinen, Kärnä, Valkonen, Kolehmainen, & Rissanen, 2006).
Molecular Structure Analysis
The molecular structure of 2-Methylbenzyl chloride derivatives has been characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis. Crystal structures of some derivatives were determined by X-ray single crystal diffraction, revealing monoclinic and orthorhombic space groups for different compounds (Busi et al., 2006).
Chemical Reactions and Properties
2-Methylbenzyl chloride participates in numerous chemical reactions, serving as a precursor for the synthesis of N-heterocyclic carbene salts through reaction with 1-allyl benzimidazole. These reactions are pivotal for exploring the chemical reactivity and potential applications of N-heterocyclic carbene salts in various fields (Serdaroğlu & Şahin, 2019).
Physical Properties Analysis
The thermal properties of compounds synthesized from 2-Methylbenzyl chloride have been studied using TG/DTA and DSC methods, indicating good thermal stability but lack of suitability for ionic liquid applications due to the absence of a melting point for most compounds. This characteristic suggests their potential use in applications such as phase-transfer catalysts and electrolytes (Busi et al., 2006).
Scientific Research Applications
Catalysis : A study by Zhang et al. (2017) highlighted the use of a catalyst derived from 2-Methylbenzyl chloride in the carboxylative coupling of terminal alkynes, butyl iodide, and carbon dioxide (Zhang, Mi, Guo, Sun, Zhou, & Fang, 2017).
Pharmaceutical Synthesis : Damodar et al. (2005) described the electrochemical synthesis of 2'-arylpropionic acids from methylbenzyl chlorides and carbon dioxide, which can be used to produce anti-inflammatory agents like ibuprofen and naproxen (Damodar, Mohan, Lateef, & Reddy, 2005).
Polymer Science : Kuo and Lenz (1977) discussed the steric-assisted linear polymerization of 2,5-dimethylbenzyl chloride and α-methylbenzyl chloride, leading to high molecular weight polymers with potential crystalline structures under proper conditions (Kuo & Lenz, 1977).
Environmental Applications : Choi et al. (2017) conducted a study on the one-pot synthesis of imidazole-functionalized poly-(vinylbenzyl chloride) for the removal of synthetic dyes from aqueous systems, demonstrating its high adsorption performance and selectivity (Choi, Jung, Choi, Lee, Lee, & Ahn, 2017).
Natural Product Isolation : Carroll et al. (2001) reported the isolation of a new natural product, 2-methyl-1-(p-methoxybenzyl)-6,7-methylenedioxyisoquinolinium chloride, from the Australian rainforest plant Doryphora sassafras (Carroll, Davis, Forster, Guymer, & Quinn, 2001).
Antimicrobial Activity : Podunavac-Kuzmanovic et al. (2004, 2005) studied copper(II) and zinc(II) complexes with 2-methylbenzimidazole derivatives, revealing their promising antimicrobial activity against various bacteria and yeasts (Podunavac-Kuzmanovic, Markov, & Vojinovic, 2004)(Podunavac-Kuzmanovic, Cvetković, & Cetkovic, 2005).
Safety And Hazards
2-Methylbenzyl chloride is classified as a combustible liquid . It is harmful if swallowed and may cause severe skin burns and eye damage . It may also be corrosive to metals . Inhalation or contact with the material may irritate or burn skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation .
Relevant Papers One relevant paper titled “Synthesis, Characterisation and Biological Activities of 2-Methylbenzyl 2- (dipyridin-2-yl methylene)hydrazinecarbodithioate” was found . This paper discusses the synthesis of a new tridentate nitrogen–sulphur Schiff base from the condensation of di-2-pyridylketone and a novel dithiocarbazate, S-2-methylbenzyl-dithiocarbazate . Another paper titled “Theoretical study of the mechanism for the gas-phase pyrolysis kinetics of 2-methylbenzyl chloride” was also found . This paper discusses the gas-phase elimination kinetics of alkyl halides, which are known to occur through a four-centered cyclic transition state (TS) type of mechanism .
properties
IUPAC Name |
1-(chloromethyl)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRBXYBBGHOGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Record name | O-METHYLBENZYL CHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5044441 | |
Record name | 1-(Chloromethyl)-2-methylbenzene | |
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Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-methylbenzyl chloride appears as a colorless to pale-yellow colored liquid with a pungent odor. Insoluble in water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., A colorless to pale-yellow colored liquid with a pungent odor; [CAMEO] | |
Record name | O-METHYLBENZYL CHLORIDE | |
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Record name | alpha-Chloro-o-xylene | |
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Boiling Point |
195-203 °C | |
Record name | ALPHA-CHLORO-O-XYLENE | |
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Flash Point |
165 °F | |
Record name | alpha-Chloro-o-xylene | |
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Solubility |
PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP WITH ACETONE, ETHER | |
Record name | ALPHA-CHLORO-O-XYLENE | |
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Product Name |
2-Methylbenzyl chloride | |
Color/Form |
LIQUID | |
CAS RN |
552-45-4, 99765-61-4 | |
Record name | O-METHYLBENZYL CHLORIDE | |
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Record name | 2-Methylbenzyl chloride | |
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Record name | alpha-Chloro-o-xylene | |
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Record name | Benzene, 1-(chloromethyl)-2-methyl- | |
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Record name | Benzene, 1-(chloromethyl)-2-methyl- | |
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Record name | 1-(Chloromethyl)-2-methylbenzene | |
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Record name | α-chloro-o-xylene | |
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Record name | .ALPHA.-CHLORO-O-XYLENE | |
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Record name | ALPHA-CHLORO-O-XYLENE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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